molecular formula C16H12Cl2N2O4 B2589741 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1105204-51-0

2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2589741
CAS No.: 1105204-51-0
M. Wt: 367.18
InChI Key: DGTAXGGERRLZBR-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group, a furan ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Coupling of intermediates: The final step involves coupling the dichlorophenoxy intermediate with the isoxazole intermediate under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the isoxazole ring, potentially converting it to an isoxazoline derivative.

    Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent, possibly in the treatment of certain diseases.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog lacking the isoxazole and furan rings.

    N-(2,4-dichlorophenyl)-N’-phenylurea: Contains a dichlorophenyl group but differs in the rest of the structure.

    5-(furan-2-yl)isoxazole-3-carboxylic acid: Shares the furan and isoxazole rings but lacks the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c17-10-3-4-13(12(18)6-10)23-9-16(21)19-8-11-7-15(24-20-11)14-2-1-5-22-14/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTAXGGERRLZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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